molecular formula C15H20N2O5 B5695251 1-AZEPANYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

1-AZEPANYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE

Cat. No.: B5695251
M. Wt: 308.33 g/mol
InChI Key: LTCCUULQQPGRNC-UHFFFAOYSA-N
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Description

1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H20N2O5 It is characterized by the presence of an azepane ring attached to a methanone group, which is further substituted with a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzophenone with azepane under specific conditions. One common method involves the reduction of 4,5-dimethoxy-2-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 1-azepanyl(4,5-dimethoxy-2-aminophenyl)methanone.

    Oxidation: Formation of 1-azepanyl(4,5-dimethoxy-2-formylphenyl)methanone or 1-azepanyl(4,5-dimethoxy-2-carboxyphenyl)methanone.

    Substitution: Formation of 1-azepanyl(4,5-dihalo-2-nitrophenyl)methanone.

Scientific Research Applications

1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-13-9-11(12(17(19)20)10-14(13)22-2)15(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCCUULQQPGRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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